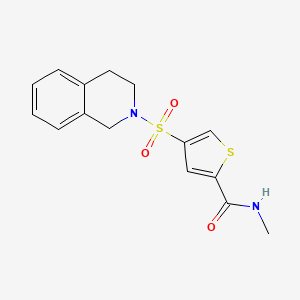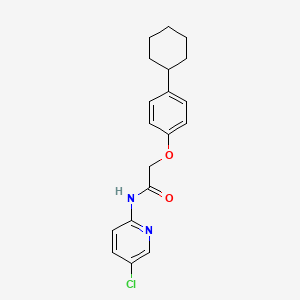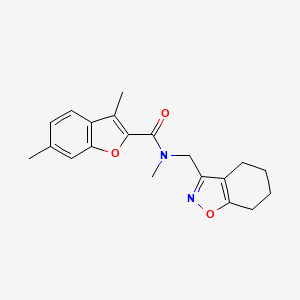![molecular formula C17H14N4O3S2 B5546615 2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B5546615.png)
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2-ethylphenyl)acetamide is a compound that belongs to a class of molecules known for their interesting chemical structures and potential biological activities.
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-6-yl compounds often involves the condensation of α,β-unsaturated ketones with cyanothio-acetamide, followed by reactions with ethyl chloroacetate, cyclization, aminolysis, hydrolysis, and acetylation steps (Hossan et al., 2012).
Molecular Structure Analysis
The molecular structure of similar thieno[2,3-d]pyrimidine compounds has been studied through methods like X-ray crystallography. These studies have revealed details about the conformation and intramolecular interactions within these molecules (Subasri et al., 2016).
Chemical Reactions and Properties
Compounds with thieno[2,3-d]pyrimidine structures are known to undergo various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. These reactions include cyclization, substitution, and condensation reactions (Hossan et al., 2012).
Physical Properties Analysis
The physical properties of thieno[2,3-d]pyrimidin derivatives, including solubility, melting points, and crystal structures, are closely related to their molecular conformations and intermolecular interactions (Subasri et al., 2016).
Chemical Properties Analysis
The chemical properties, such as reactivity and stability, of thieno[2,3-d]pyrimidin-6-yl compounds, are influenced by the presence of functional groups and their positions on the thieno[2,3-d]pyrimidine ring. These properties are key in determining their potential as pharmacologically active agents (Hossan et al., 2012).
Aplicaciones Científicas De Investigación
Antimicrobial Applications
The synthesis and evaluation of pyrimidinone and oxazinone derivatives, including compounds with structural similarities to the chemical , have demonstrated significant antimicrobial activity. These compounds were synthesized using starting materials like citrazinic acid and exhibited antibacterial and antifungal activities comparable to established drugs such as streptomycin and fusidic acid (Hossan et al., 2012).
Anti-inflammatory and Analgesic Applications
Research into pyrimidine derivatives has also shown that these compounds can have significant anti-inflammatory and analgesic activities. By synthesizing various pyrimidine derivatives and testing their biological activities, some compounds were found to exhibit anti-inflammatory and analgesic effects at certain doses, indicating their potential for development as therapeutic agents (Sondhi et al., 2009).
Antitumor Activities
Further studies have explored the synthesis of novel thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, demonstrating promising antitumor activities. These compounds were tested against various cancer cell lines, including human breast adenocarcinoma (MCF-7), cervical carcinoma (HeLa), and colonic carcinoma (HCT-116), showing inhibitory effects that were comparable to doxorubicin, a commonly used chemotherapeutic agent (Albratty et al., 2017).
Dual Thymidylate Synthase and Dihydrofolate Reductase Inhibitors
Another line of research has focused on the design and synthesis of 2-amino-4-oxo-thieno[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and dihydrofolate reductase, enzymes critical for DNA synthesis and repair. These inhibitors show potential as antitumor agents, with some analogues displaying potent inhibitory activity against both enzymes and demonstrating efficacy in vitro against tumor cells (Gangjee et al., 2009).
Propiedades
IUPAC Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-ethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3S2/c1-2-9-5-3-4-6-11(9)19-12(22)8-25-16-10(7-18)13-14(26-16)15(23)21-17(24)20-13/h3-6H,2,8H2,1H3,(H,19,22)(H2,20,21,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFXAQIMXGGACIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC=C1NC(=O)CSC2=C(C3=C(S2)C(=O)NC(=O)N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(7-cyano-2,4-dioxo-1H-thieno[3,2-d]pyrimidin-6-yl)sulfanyl]-N-(2-ethylphenyl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[3-(methoxymethyl)-1-pyrrolidinyl]carbonyl}-2,3,6-trimethylquinoline](/img/structure/B5546532.png)


![3-(4-bromobenzyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5546561.png)
![2-(4-ethyl-5-oxo-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methyl]acetamide](/img/structure/B5546573.png)
![ethyl 2-cyano-3-[5-(4-methoxy-2-nitrophenyl)-2-furyl]acrylate](/img/structure/B5546580.png)
![2,2-dimethyl-N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]propanamide](/img/structure/B5546593.png)
![N,N-diethyl-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B5546616.png)
![2-methyl-3-(4-methylbenzyl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B5546619.png)
![1-{3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]propanoyl}-3-(1H-imidazol-2-yl)piperidine](/img/structure/B5546630.png)
![N'-cyclopentylidene-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetohydrazide](/img/structure/B5546633.png)
![2-methyl-1-(2H-tetrazol-5-yl)-5,6-dihydrobenzo[f]isoquinoline](/img/structure/B5546641.png)

![N-({[4-(chloromethyl)-6-(dimethylamino)-1,3,5-triazin-2-yl]amino}carbonyl)-4-methylbenzenesulfonamide](/img/structure/B5546660.png)